molecular formula C6H13NO2 B8008728 [3-(Methylaminomethyl)oxetan-3-yl]methanol

[3-(Methylaminomethyl)oxetan-3-yl]methanol

Cat. No.: B8008728
M. Wt: 131.17 g/mol
InChI Key: WCNYKOBXERQLEK-UHFFFAOYSA-N
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Description

[3-(Methylaminomethyl)oxetan-3-yl]methanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methylaminomethyl group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methylaminomethyl)oxetan-3-yl]methanol typically involves the reaction of oxetane derivatives with methylamine. One common method is the nucleophilic substitution reaction where an oxetane derivative reacts with methylamine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the continuous mixing of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

[3-(Methylaminomethyl)oxetan-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The methylaminomethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with aldehyde or carboxylic acid groups, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, [3-(Methylaminomethyl)oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical compounds with antimicrobial, antiviral, or anticancer properties .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer industries .

Mechanism of Action

The mechanism of action of [3-(Methylaminomethyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [3-(Aminomethyl)oxetan-3-yl]methanol
  • [3-(Hydroxymethyl)oxetan-3-yl]methanol
  • [3-(Chloromethyl)oxetan-3-yl]methanol

Uniqueness

Compared to similar compounds, [3-(Methylaminomethyl)oxetan-3-yl]methanol is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

[3-(methylaminomethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-6(3-8)4-9-5-6/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNYKOBXERQLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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